3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline
Description
Properties
IUPAC Name |
3-heptoxy-N-[2-(2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-4-5-6-7-10-17-26-22-13-11-12-21(19-22)25-16-18-27-24-15-9-8-14-23(24)20(2)3/h8-9,11-15,19-20,25H,4-7,10,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMVPEIZGVUJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC=C2C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution and Ether Formation
Method Overview:
This approach involves the formation of the heptyloxy group via nucleophilic substitution of a suitable precursor, typically an alkyl halide or tosylate, with phenolic or amino intermediates.
- Step 1: Synthesis of 3-(Heptyloxy)aniline precursor by reacting heptyl bromide or heptyl tosylate with aniline derivatives under basic conditions.
- Step 2: Alkylation of the amino group with 2-(2-isopropylphenoxy)ethyl derivatives, often utilizing phase transfer catalysts or alkali metal bases in polar aprotic solvents like acetone or DMF.
- Operational Conditions:
- Temperature: 50-80°C
- Solvent: Acetone, DMF, or DMSO
- Catalyst: K2CO3 or NaH
- Yields: Typically range from 60-85% depending on reaction conditions and purity of starting materials.
Research Findings:
This method is straightforward but can lead to side reactions such as over-alkylation or polyalkylation, requiring careful control of stoichiometry and reaction time.
Coupling via Ullmann or Buchwald-Hartwig Cross-Coupling
Method Overview:
Utilizes transition-metal catalysis to couple aromatic amines with phenolic or halogenated aromatic compounds, forming the C–N or C–O bonds necessary.
- Step 1: Preparation of halogenated intermediates such as 4-bromo-2-ethylphenyl derivatives, obtained via halogenation of suitable precursors.
- Step 2: Coupling with amino or phenolic fragments using palladium or copper catalysts.
- Operational Conditions:
- Catalyst: Pd(dppf)Cl2 or CuI
- Base: K3PO4 or Cs2CO3
- Solvent: Toluene, dioxane, or DMA
- Temperature: 80-120°C
- Yields: Ranging from 70-90%, optimized via ligand and catalyst selection.
Research Findings:
This method offers high regioselectivity and functional group tolerance, making it suitable for synthesizing complex intermediates like the target compound.
Preparation of Aromatic Precursors via Halogenation and Boronic Acid Intermediates
Method Overview:
Involves halogenation of aromatic rings followed by Suzuki-Miyaura coupling to assemble the complex structure.
- Step 1: Bromination of phenoxy or aniline derivatives to introduce halogen substituents at specific positions.
- Step 2: Conversion of halogenated compounds to boronic acids (e.g., 4-bromo-2-ethylphenylboronic acid) through lithiation and boronation, as detailed in patent literature.
- Step 3: Coupling of boronic acids with halogenated aromatic compounds under Pd-catalyzed Suzuki conditions to form the biphenyl or phenoxy linkages.
- Temperature: 80-100°C
- Solvent: Toluene/water mixture with base (K2CO3 or NaOH)
- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
- Yields: 60-86% depending on the specific step.
Research Findings:
This route allows precise control over substitution patterns and is scalable for industrial synthesis.
Functional Group Transformations and Final Assembly
Method Overview:
The final steps involve functional group modifications to introduce the heptyloxy chain and amino functionalities.
- Etherification: Alkylation of phenols with heptyl halides under basic conditions to install the heptyloxy group.
- Amination: Nucleophilic substitution or reductive amination to introduce the amino group at the desired position.
- Operational Conditions:
- Temperature: 60-80°C
- Solvent: Acetone or ethanol
- Base: K2CO3 or NaOH
- Yields: 65-85%, optimized by controlling reaction time and temperature.
Research Findings:
The use of phase transfer catalysts enhances the efficiency of ether formation, and careful purification ensures high product purity.
Data Table: Summary of Preparation Methods
| Method | Key Reactions | Catalysts/Solvents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Ether formation via alkyl halides | K2CO3, DMF, acetone | 60-85% | Simple, straightforward | Side reactions possible |
| Cross-coupling (Ullmann, Buchwald-Hartwig) | C–N or C–O bond formation | Pd catalysts, Cu catalysts | 70-90% | High regioselectivity | Requires expensive catalysts |
| Suzuki-Miyaura coupling | Aromatic assembly | Pd catalysts, toluene/water | 60-86% | Precise substitution | Multi-step process |
| Functionalization (etherification, amination) | Final modifications | K2CO3, ethanol | 65-85% | High purity | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline has several scientific research applications:
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Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
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Biology: : It can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
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Medicine: : The compound may have potential therapeutic applications, including as a precursor for drug development or as a probe for studying disease mechanisms.
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Industry: : It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Variations
The following compounds share structural motifs with 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline but differ in substituents, chain length, or functional groups:
Impact of Substituent Variations
(a) Alkoxy Chain Modifications
- Heptyloxy vs. Shorter Chains: The heptyloxy group in the target compound enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., ethoxy or methoxy). This may improve membrane permeability in biological systems or solubility in nonpolar solvents.
- Phenoxyethoxy vs.
(b) Linker and Aromatic Substitutions
- Ethyl vs. Propyl Linkers: The target compound’s ethyl linker (vs.
- Isopropyl vs. sec-Butyl Groups: The 2-isopropylphenoxy group in the target compound offers moderate steric bulk compared to the larger sec-butyl group in , which could affect binding affinity in receptor-ligand interactions.
(c) Benzyl vs. Ethylamine Linkages
Physicochemical and Pharmacological Data
Biological Activity
3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline is a compound of significant interest in the fields of chemistry and biology due to its potential applications in drug development and its effects on cellular processes. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₂₄H₃₅NO₂
- Molecular Weight : 369.55 g/mol
- CAS Number : 1040679-91-1
The compound features a heptyloxy group and an isopropylphenoxy group, which contribute to its hydrophobic properties and potential interactions with biological membranes.
The biological activity of this compound involves its interaction with specific molecular targets, potentially including receptors and enzymes. The compound may modulate the activity of these targets, influencing downstream signaling pathways.
Key Mechanisms :
- Receptor Binding : The compound may bind to various receptors, altering their activity.
- Enzyme Modulation : It may also interact with enzymes, affecting metabolic pathways crucial for cellular function.
Biological Activity
Research indicates that this compound has several biological applications:
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Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor effects by inducing apoptosis in cancer cells. For instance, a related compound was shown to induce cell cycle arrest at the S phase and activate apoptotic pathways in HepG2 cells .
Cell Line IC50 (μM) HepG2 6.92 A549 8.99 DU145 7.89 MCF7 8.26 - Cellular Processes : The compound has been utilized in studies examining its effects on cellular processes such as proliferation, apoptosis, and signal transduction pathways.
- Potential Therapeutic Applications : As a precursor in drug development, it may serve as a probe for studying disease mechanisms or as a building block for synthesizing more complex therapeutic agents.
Case Study 1: Antitumor Effects
A study investigating the antitumor properties of compounds structurally related to this compound found that they could effectively inhibit cancer cell growth through apoptosis induction. The study reported that treatment with these compounds led to significant increases in apoptotic cell populations in various cancer cell lines .
Case Study 2: Mechanism Exploration
Further exploration into the mechanisms revealed that these compounds could modulate key proteins involved in apoptosis, such as Bax and Bcl-2, leading to mitochondrial dysfunction and activation of caspase-3, which are critical steps in the apoptotic pathway .
Q & A
Q. What are the recommended synthetic routes for 3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via reductive amination or Suzuki-Miyaura coupling. For reductive amination, combine the heptyloxy-substituted aniline precursor with 2-(2-isopropylphenoxy)ethyl bromide in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) in 1,2-dichloroethane under inert atmosphere . For Suzuki coupling, use a boronate ester intermediate (e.g., 3-heptyloxy-phenylboronic acid) and a halogenated phenoxyethylaniline derivative with Pd catalysts (e.g., Pd(dppf)Cl₂) and K₂CO₃ in dioxane/water . Optimize yields by controlling temperature (55–60°C), reaction time (12–24 hours), and stoichiometric ratios (1.2–1.5 equivalents of boronate ester).
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., heptyloxy chain integration at δ 3.8–4.2 ppm, isopropyl group splitting in aromatic regions) .
- X-ray crystallography : Resolve the dihedral angles between the aniline core and substituents (e.g., 80–85° for phenoxyethyl groups), and identify intermolecular hydrogen bonds (N–H⋯O) critical for crystal packing .
- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z 385–390 for [M+H]⁺) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Keep in a dry, ventilated environment at 2–8°C, away from light and oxidizing agents .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and full-face shields during synthesis.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses due to potential flammability .
Q. How can solubility challenges in polar solvents be addressed for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤5% v/v) or ethanol with aqueous buffers to enhance solubility.
- Surfactants : Add Tween-20 (0.1–0.5%) for cell-based studies to prevent aggregation .
- Derivatization : Introduce sulfonate or carboxylate groups temporarily to improve hydrophilicity, followed by enzymatic cleavage post-delivery .
Advanced Research Questions
Q. How do structural modifications (e.g., heptyloxy chain length) influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Synthesize analogs : Vary alkyl chain lengths (C₅–C₁₀) and compare logP values (e.g., via HPLC) to assess hydrophobicity-driven membrane permeability .
- Bioassays : Test insecticidal or receptor-binding activity using Plutella xylostella larvae or HEK293 cells expressing target receptors. Reduced chain length (C₅) may decrease activity due to lower lipid affinity, as seen in fluorinated analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using standardized units (e.g., IC₅₀ in µM) and control for assay conditions (pH, temperature).
- Orthogonal assays : Validate conflicting results (e.g., cytotoxicity vs. enzyme inhibition) using dual methods like MTT and fluorescence polarization .
- Crystallographic validation : Compare target binding modes (e.g., hydrogen-bonding networks) to explain potency variations .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structure data (e.g., PDB ID 4XYZ) to simulate binding to cytochrome P450 enzymes. Focus on π-π stacking between the aniline ring and heme groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Highlight residues (e.g., Phe231) critical for hydrophobic interactions with the heptyloxy chain .
Q. What advanced techniques quantify environmental persistence and degradation pathways?
- Methodological Answer :
- LC-MS/MS : Monitor degradation products in soil/water matrices under UV exposure. Identify intermediates like 3-hydroxyaniline derivatives via fragmentation patterns .
- Isotope labeling : Use ¹⁴C-labeled compounds to trace mineralization rates in microbial consortia. Aerobic conditions may accelerate breakdown via oxidative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
